Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

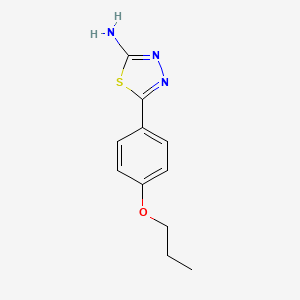

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPMP and is a white crystalline solid that is soluble in organic solvents.

Applications De Recherche Scientifique

Biological Activity and Receptor Interaction

- A series of novel sulfonamides, including compounds structurally related to the chemical , were evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). Modifications of these compounds resulted in potent full agonists at the beta(3) receptor, with significant selectivity over beta(1) and beta(2)-ARs. This suggests potential applications in understanding and modulating beta(3)-AR activity for therapeutic purposes (Hu et al., 2001).

Cyclisation and Polymer Synthesis

- Trifluoromethanesulfonic (triflic) acid has been found to be an effective catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This reaction showcases the chemical's role in facilitating complex transformations, potentially beneficial in the synthesis of cyclic and polycyclic systems (Haskins & Knight, 2002).

- The compound 4-(methylthio)phenyl piperidine-4-carboxylate has been utilized as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. This process led to the formation of an α-terminal reactive polymer, demonstrating the chemical's utility in post-polymerization modification and potential in bioconjugation applications (Borova et al., 2021).

Anticancer Agent Development

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Some of these compounds showed strong anticancer properties relative to doxorubicin, a known anticancer drug. This indicates the potential application of the chemical in developing novel anticancer therapies (Rehman et al., 2018).

Membrane Technology and Filtration

- Novel sulfonated thin-film composite nanofiltration membranes were synthesized using a derivative of the chemical . These membranes showed improved water flux and dye rejection capabilities, indicating potential applications in water treatment and dye solution processing (Liu et al., 2012).

Enzyme Inhibition and Metabolism

- N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, synthesized from ethyl piperidine-4-carboxylate, were screened for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study highlighted the potential of these compounds as inhibitors, suggesting their application in the treatment of diseases related to enzyme dysfunction (Khalid et al., 2014).

Propriétés

IUPAC Name |

methyl 4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4S/c1-24-14(21)20-8-6-11(7-9-20)10-19-25(22,23)13-4-2-12(3-5-13)15(16,17)18/h2-5,11,19H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYJLVDYOIWSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2648796.png)

![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)

![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)

![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)

![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)

![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)